

A Comparative Guide to Validated Analytical Methods for Thiazinamium Methylsulphate

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Compound of Interest

Compound Name: *N,N-Dimethyloctylamine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methodologies for the quantification of thiazinamium methylsulphate, a quaternary ammonium compound with antihistaminic and anticholinergic properties. The primary focus is a detailed examination of a validated High-Performance Liquid Chromatography (HPLC) method utilizing **N,N-Dimethyloctylamine** as an ion-pairing agent, alongside a comparative analysis of alternative techniques including Gas Chromatography (GC) and Capillary Zone Electrophoresis (CZE). This document is intended to assist researchers and analytical scientists in selecting the most appropriate method based on specific analytical requirements, supported by available experimental data.

Data Presentation: A Comparative Overview

The selection of an analytical method for thiazinamium methylsulphate quantification is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the HPLC method with **N,N-Dimethyloctylamine** and its principal alternatives.

Parameter	HPLC with N,N-Dimethyloctylamine	Gas Chromatography (GC)	Capillary Zone Electrophoresis (CZE)
Principle	Reversed-phase ion-pair chromatography	Ion-pair extraction followed by GC with alkali flame ionization detection	Separation based on electrophoretic mobility in a capillary
Instrumentation	HPLC system with UV detector	Gas chromatograph with an alkali flame ionization detector (AFID)	Capillary electrophoresis system with UV detector
Linearity	$r = 0.9999$ (in the range of 26-78 $\mu\text{g/mL}$) [1]	Information not available	Linearity was achieved using an internal standard method [2]
Accuracy	Acceptable results obtained [1]	Recovery: $88.0 \pm 6.2\%$ (from plasma), $91.4 \pm 4.6\%$ (from urine) [2]	Information not available
Precision	Acceptable results obtained [1]	Information not available	Acceptable precision (RSD 5.3%) [2]
Limit of Detection (LOD)	Information not available	2 ng/mL [2]	2.8 $\mu\text{g/mL}$ for Thiazinamium Methylsulphate (TMS) [2]
Sample Throughput	High, with analysis times typically under 15 minutes [1][3]	Lower, due to extraction step	High, with separation times around 5 minutes [2]
Primary Application	Quantitative estimation in pharmaceutical dosage forms [1][3]	Quantitative determination in plasma and urine [2]	Quantitative analysis in pharmaceutical formulations [2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

HPLC Method with N,N-Dimethyloctylamine

This method employs ion-pair chromatography to enhance the retention and separation of the polar thiazinamium cation on a reversed-phase column.

- Chromatographic System:
 - Column: C18-reversed phase column (e.g., Licrocart, LiChrospher 100 RP 18, 125 x 4 mm)[1][3]
 - Mobile Phase: Acetonitrile-water (3:7, v/v) containing 20 mM octanesulphonic acid sodium salt and 20 mM **N,N-dimethyloctylamine**, adjusted to pH 3[1][3].
 - Detection: UV detection at 254 nm[1][3].
 - Internal Standard: Propylparaben[1][3].
- Sample Preparation:
 - The method requires minimal sample preparation, making it suitable for routine analysis[1][3]. For solutions for intramuscular injection, direct dilution may be applicable.

Gas Chromatography (GC) Method

This technique involves the extraction of thiazinamium as an ion pair prior to analysis by GC.

- Extraction:
 - The procedure is based on the ion-pair extraction of the thiazinamium cation with iodide as the counter ion[2].
- Chromatographic System:

- Gas Chromatograph: Equipped with an alkali flame ionization detector (AFID), which is sensitive to nitrogen-containing compounds[2].
- Further details on the column and temperature program are not specified in the available literature.

Capillary Zone Electrophoresis (CZE) Method

CZE offers a high-efficiency separation alternative for ionic species like thiazinamium.

- Electrophoretic System:
 - Capillary: 58.5 cm in length[2].
 - Buffer: 100 mM Tris(hydroxymethyl)-aminomethane (Tris) buffer at pH 8.0, containing 15% acetonitrile[2].
 - Voltage: 30 kV[2].
 - Temperature: 25 °C[2].
 - Detection: UV detection at 254 nm[2].

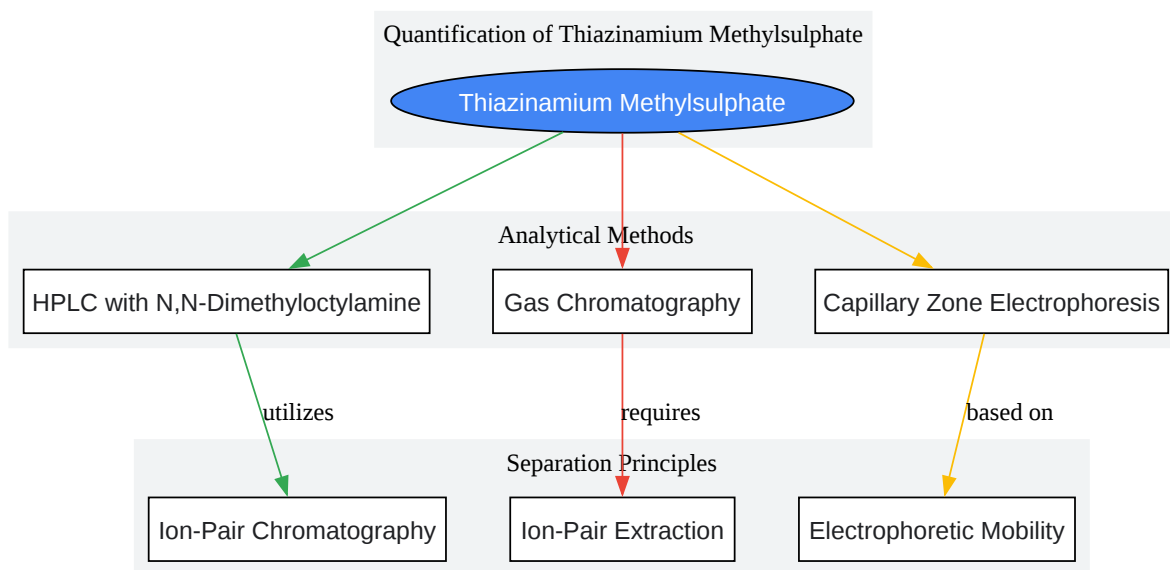
Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships of the discussed analytical methods.



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Caption: Workflow for the validated HPLC method.



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Caption: Comparison of analytical methods.

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